2-(2,2-Dichlorocyclopropyl)naphthalene

Aldosterone synthase inhibition CYP11B2 Cardiovascular target engagement

2-(2,2-Dichlorocyclopropyl)naphthalene (CAS 62893-55-4) is a synthetic naphthalene derivative bearing a gem‑dichlorocyclopropyl substituent at the 2‑position. Its molecular formula is C₁₃H₁₀Cl₂ with a molecular weight of 237.12 g/mol and a calculated LogP of 4.50.

Molecular Formula C13H10Cl2
Molecular Weight 237.12 g/mol
CAS No. 62893-55-4
Cat. No. B14515317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Dichlorocyclopropyl)naphthalene
CAS62893-55-4
Molecular FormulaC13H10Cl2
Molecular Weight237.12 g/mol
Structural Identifiers
SMILESC1C(C1(Cl)Cl)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C13H10Cl2/c14-13(15)8-12(13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8H2
InChIKeyHQEKTFJQNWFOSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,2-Dichlorocyclopropyl)naphthalene (CAS 62893-55-4) – Key Physicochemical and Pharmacological Profile for Informed Procurement


2-(2,2-Dichlorocyclopropyl)naphthalene (CAS 62893-55-4) is a synthetic naphthalene derivative bearing a gem‑dichlorocyclopropyl substituent at the 2‑position. Its molecular formula is C₁₃H₁₀Cl₂ with a molecular weight of 237.12 g/mol and a calculated LogP of 4.50 . The compound has been characterized as a potent inhibitor of human aldosterone synthase (CYP11B2), with an IC₅₀ of 22 nM determined in recombinant V79MZ cells, and it exhibits a marked selectivity window over the closely related steroidogenic enzyme CYP11B1 (IC₅₀ = 8950 nM) [1]. This combination of moderate lipophilicity, a synthetically versatile naphthalene scaffold, and a well‑defined CYP11B2 pharmacology positions the compound as a reference tool for cardiovascular target validation and a starting point for medicinal chemistry optimization.

Why 2-(2,2-Dichlorocyclopropyl)naphthalene Cannot Be Replaced by Common Naphthalene or Heteroaryl Analogs


In the naphthalene‑based CYP11B2 inhibitor class, potency and selectivity are exquisitely sensitive to the nature of the 2‑position substituent. Simple 2‑naphthalene (devoid of the dichlorocyclopropyl group) displays only weak CYP11B2 inhibition (IC₅₀ = 782 nM) and negligible selectivity over CYP11B1 (selectivity factor = 3.2) [1]. Introduction of a pyridyl or methoxy‑aryl group can improve potency but may compromise selectivity or introduce off‑target liabilities such as CYP1A2 inhibition [2]. The gem‑dichlorocyclopropyl moiety in 2‑(2,2‑dichlorocyclopropyl)naphthalene imparts a unique electronic and steric profile that simultaneously enhances CYP11B2 binding affinity and attenuates CYP11B1 recognition, a dual effect not recapitulated by halogen‑free cyclopropyl, pyridyl, or simple aryl substituents. Consequently, substitution with a generic naphthalene analog would forfeit the selectivity margin that defines the compound’s scientific and potential therapeutic utility.

Head‑to‑Head and Cross‑Study Quantitative Evidence for 2‑(2,2‑Dichlorocyclopropyl)naphthalene (CAS 62893-55-4) Versus Closest Analogs


CYP11B2 Inhibitory Potency: 35‑Fold Superior to the 2‑Naphthalene Analog

2‑(2,2‑Dichlorocyclopropyl)naphthalene inhibits human CYP11B2 with an IC₅₀ of 22 nM [1], representing a 35.5‑fold improvement in potency over the corresponding 2‑naphthalene comparator (compound 24), which exhibits an IC₅₀ of 782 nM under analogous assay conditions [2]. Both values were generated using recombinant human CYP11B2 expressed in hamster fibroblast cells with 11‑deoxycorticosterone as the substrate, although the specific detection methods differ (HPLC vs. unspecified).

Aldosterone synthase inhibition CYP11B2 Cardiovascular target engagement

CYP11B1 Anti‑Target Selectivity: >100‑Fold Window Versus the 2‑Naphthalene Scaffold

A critical differentiator for 2‑(2,2‑dichlorocyclopropyl)naphthalene is its exceptionally low affinity for human CYP11B1 (IC₅₀ = 8950 nM) [1], the closely related 11β‑hydroxylase whose inhibition would impair cortisol biosynthesis. In contrast, the unsubstituted 2‑naphthalene comparator inhibits CYP11B1 with an IC₅₀ of 246 nM [2]. The selectivity factor (IC₅₀ CYP11B1 / IC₅₀ CYP11B2) is 407 for the target compound versus only 3.2 for the 2‑naphthalene analog, representing a 127‑fold improvement in selectivity.

CYP11B1 selectivity Steroidogenic enzyme profiling Aldosterone synthase specificity

Selectivity Benchmarking Against the Most Selective Literature Inhibitor (6‑Ethoxy Derivative 5)

The 6‑ethoxy‑substituted heteroaryl naphthalene derivative 5, reported by Voets et al., is the most selective CYP11B2 inhibitor described to date, with a selectivity factor of 451 (CYP11B2 IC₅₀ = 12 nM; CYP11B1 IC₅₀ = 5419 nM) [1]. 2‑(2,2‑Dichlorocyclopropyl)naphthalene achieves a selectivity factor of 407, placing it within 10% of the literature benchmark while employing a structurally distinct dichlorocyclopropyl pharmacophore rather than a 6‑ethoxy‑pyridyl motif. This indicates that the gem‑dichlorocyclopropyl group provides a comparable selectivity‑enhancing effect without requiring heteroaryl derivatization.

Selectivity factor comparison CYP11B2 inhibitor benchmarking Literature comparator

Lipophilicity Differentiation: LogP 4.50 Enables Improved Membrane Partitioning Versus Unsubstituted Naphthalene

The calculated LogP of 2‑(2,2‑dichlorocyclopropyl)naphthalene is 4.50 , compared with an experimental LogP of approximately 3.30 for unsubstituted naphthalene [1], a ΔLogP of +1.20. This increase in lipophilicity is attributable to the gem‑dichlorocyclopropyl substituent and predicts enhanced passive membrane permeability, which is desirable for intracellular target engagement. The value remains below LogP 5, the threshold generally associated with poor solubility and high metabolic clearance risk.

Lipophilicity LogP Physicochemical profiling

Selectivity Advantage Over Clinical Reference Inhibitors Etomidate and Ketoconazole

Clinically used steroidogenesis inhibitors etomidate and ketoconazole are potent CYP11B2 inhibitors but lack target selectivity. Etomidate exhibits a CYP11B2 IC₅₀ of 0.1 nM yet preferentially inhibits CYP11B1 (selectivity factor = 0.2, favoring CYP11B1), while ketoconazole shows a selectivity factor of 0.5 [1]. In stark contrast, 2‑(2,2‑dichlorocyclopropyl)naphthalene demonstrates a selectivity factor of 407 in favor of CYP11B2 [2], representing an improvement of >2000‑fold compared with etomidate and >800‑fold compared with ketoconazole. This reversal of selectivity direction—from CYP11B1‑preferring to CYP11B2‑preferring—is a fundamental pharmacological distinction.

Clinical comparator benchmarking Etomidate Ketoconazole Selectivity window

Evidence‑Based Research and Industrial Application Scenarios for 2‑(2,2‑Dichlorocyclopropyl)naphthalene (CAS 62893-55-4)


Selective Chemical Probe for CYP11B2‑Dependent Aldosterone Signaling in Cardiovascular Disease Models

With a CYP11B2 IC₅₀ of 22 nM and a CYP11B1 selectivity factor of 407 [1], this compound is suitable as a chemical probe to dissect aldosterone‑mediated fibrotic and hypertrophic signaling in cardiomyocyte and cardiac fibroblast models without confounding cortisol suppression. Its selectivity window substantially exceeds that of etomidate (selectivity factor = 0.2) [2], making it a more appropriate tool for target validation studies in congestive heart failure and myocardial fibrosis research.

Scaffold‑Hopping Starting Point for Medicinal Chemistry Optimization Around CYP11B2

The gem‑dichlorocyclopropyl pharmacophore delivers a selectivity factor (407) comparable to the best‑in‑class 6‑ethoxy‑pyridyl naphthalene derivative (selectivity factor = 451) [1] while occupying distinct chemical space. This enables medicinal chemistry teams to pursue scaffold‑hopping strategies for intellectual property generation, exploring SAR around the cyclopropyl moiety while retaining the selectivity advantage conferred by the chlorine substituents.

Reference Inhibitor for Steroidogenic Enzyme Selectivity Panels

The compound’s well‑characterized inhibitory profile on CYP11B2 (IC₅₀ = 22 nM) and CYP11B1 (IC₅₀ = 8950 nM) [1], combined with its LogP of 4.50 [2], makes it a valuable reference standard for selectivity screening panels that evaluate novel steroidogenesis inhibitors. Its moderate lipophilicity facilitates consistent solubilization in DMSO stock solutions and reproducible dosing in cellular assays, reducing inter‑experimental variability in multi‑enzyme profiling.

Synthetic Intermediate for Diversification into α‑Arylnaphthalene Libraries

Beyond its biological activity, the 2,2‑dichlorocyclopropyl group serves as a versatile handle for Lewis acid‑promoted benzannulation chemistry, enabling the synthesis of unsymmetrically substituted α‑arylnaphthalenes in yields of 40–91% with regioselectivities up to >99:1 [1]. This reactivity profile supports the compound’s use as a key intermediate in diversity‑oriented synthesis programs aimed at generating naphthalene‑based compound libraries for phenotypic and target‑based screening.

Quote Request

Request a Quote for 2-(2,2-Dichlorocyclopropyl)naphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.